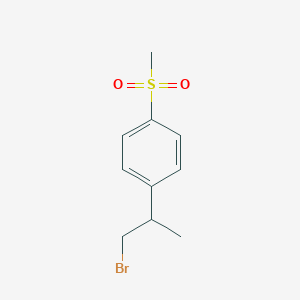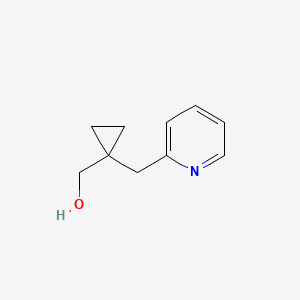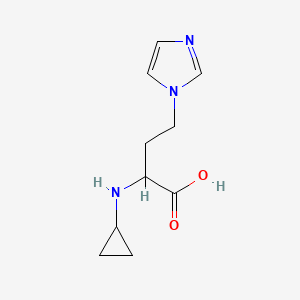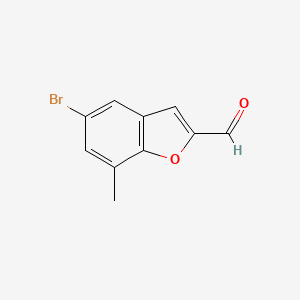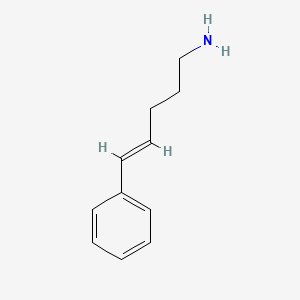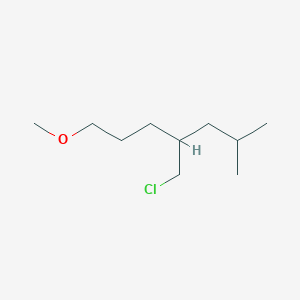
4-(Chloromethyl)-1-methoxy-6-methylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1-methoxy-6-methylheptane is an organic compound that belongs to the class of chloromethylated alkanes. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a heptane backbone, which also contains a methoxy group (-OCH3) and a methyl group (-CH3). The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxy-6-methylheptane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1-methoxy-6-methylheptane with chloromethyl methyl ether (CH3OCH2Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1-methoxy-6-methylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methylated compound.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1-methoxy-6-methylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloromethylated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1-methoxy-6-methylheptane involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzyl chloride: Similar in having a methoxy and chloromethyl group but attached to a benzene ring.
4-Chlorobenzyl chloride: Contains a chloromethyl group attached to a benzene ring.
Uniqueness
4-(Chloromethyl)-1-methoxy-6-methylheptane is unique due to its aliphatic heptane backbone, which imparts different chemical properties compared to aromatic compounds like 4-methoxybenzyl chloride and 4-chlorobenzyl chloride. This uniqueness makes it suitable for specific applications where aliphatic compounds are preferred over aromatic ones.
Propiedades
Fórmula molecular |
C10H21ClO |
|---|---|
Peso molecular |
192.72 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1-methoxy-6-methylheptane |
InChI |
InChI=1S/C10H21ClO/c1-9(2)7-10(8-11)5-4-6-12-3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
RITHWMRRWRGOMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCCOC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/no-structure.png)

![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)
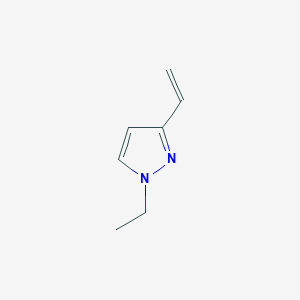
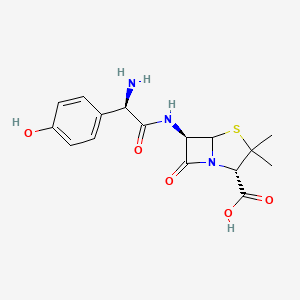
![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
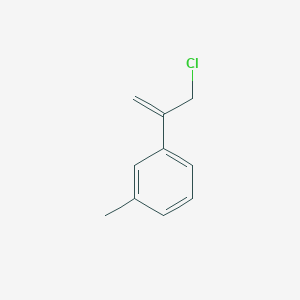
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
